Cas no 920204-26-8 (2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one)

2-Cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a structurally complex heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety and a cyclohexylacetyl group. This molecule exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeting agents due to its fused triazolopyrimidine scaffold, which is known for modulating biological activity. The presence of the 4-methoxyphenyl group enhances solubility and bioavailability, while the piperazine linker offers flexibility for further derivatization. Its well-defined synthetic route ensures high purity, making it suitable for research applications in drug discovery and biochemical studies.
2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one structure
920204-26-8 structure
商品名:2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one
CAS番号:920204-26-8
MF:C23H29N7O2
メガワット:435.522063970566
CID:5495372

2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-cyclohexyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
    • 2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one
    • インチ: 1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)15-20(31)17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-15H2,1H3
    • InChIKey: XWSFDOVWOUPFJW-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NC=NC3N(C4=CC=C(OC)C=C4)N=NC=32)CC1)C(=O)C1CCCCC1

2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2865-0789-75mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2865-0789-25mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2865-0789-50mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2865-0789-10mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2865-0789-10μmol
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2865-0789-5μmol
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2865-0789-1mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2865-0789-15mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2865-0789-5mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2865-0789-30mg
2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
920204-26-8 90%+
30mg
$119.0 2023-05-16

2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one 関連文献

2-cyclohexyl-1-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-oneに関する追加情報

Comprehensive Overview of 2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS No. 920204-26-8)

The compound 2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS No. 920204-26-8) is a sophisticated heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a triazolopyrimidine core linked to a piperazine moiety and a cyclohexyl group, makes it a promising candidate for various pharmacological applications. Researchers are particularly interested in its potential as a modulator of kinase inhibitors and GPCR targets, which are hot topics in contemporary drug development.

In recent years, the demand for novel small molecule therapeutics has surged, driven by the need for targeted treatments in oncology, neurology, and immunology. The triazolopyrimidine scaffold, as seen in this compound, is known for its versatility in interacting with biological targets. This has led to a spike in searches for "triazolopyrimidine derivatives" and "kinase inhibitor design," reflecting the growing interest in this chemical space. The presence of a 4-methoxyphenyl group further enhances its binding affinity, a feature often explored in structure-activity relationship (SAR) studies.

From a synthetic perspective, the compound's CAS No. 920204-26-8 serves as a critical identifier for researchers sourcing high-purity materials for preclinical studies. Laboratories focusing on high-throughput screening (HTS) often prioritize such compounds due to their potential to yield lead optimization candidates. The piperazine linker in its structure is a common motif in drug design, known to improve solubility and pharmacokinetic properties—a key consideration in modern druglikeness assessments.

The rise of AI-driven drug discovery has also put spotlight on molecules like 2-cyclohexyl-1-{4-[3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one. Computational tools are increasingly used to predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), a trend mirrored in frequent searches for "in silico ADME prediction." This aligns with the industry's shift toward rational drug design, where compounds are optimized virtually before synthesis.

Another area of interest is the compound's potential role in epigenetic modulation. The triazolopyrimidine core shares structural similarities with known histone deacetylase (HDAC) inhibitors, a class of therapeutics explored for cancer and neurodegenerative diseases. Queries like "epigenetic drug targets 2024" highlight the relevance of such mechanisms in current research.

In summary, CAS No. 920204-26-8 represents a compelling case study in the intersection of medicinal chemistry and innovative therapeutics. Its structural complexity and functional group diversity make it a valuable subject for both academic and industrial research, particularly in the context of targeted therapy development and computational pharmacology. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in discussions about next-generation drug candidates.

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